molecular formula C12H15NO3 B1338957 tert-Butyl (2-formylphenyl)carbamate CAS No. 74965-38-1

tert-Butyl (2-formylphenyl)carbamate

Cat. No.: B1338957
CAS No.: 74965-38-1
M. Wt: 221.25 g/mol
InChI Key: DHALMIBUKCNMLD-UHFFFAOYSA-N
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Description

tert-Butyl (2-formylphenyl)carbamate: is an organic compound with the molecular formula C12H15NO3. It is a derivative of carbamic acid and contains a tert-butyl group attached to the nitrogen atom and a formyl group attached to the phenyl ring. This compound is often used in organic synthesis and as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction of 2-aminobenzaldehyde with di-tert-butyl dicarbonate: This method involves the reaction of 2-aminobenzaldehyde with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Curtius rearrangement: Another method involves the Curtius rearrangement of an acyl azide intermediate.

Industrial Production Methods: Industrial production methods for tert-butyl (2-formylphenyl)carbamate are similar to the synthetic routes mentioned above, with optimizations for large-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-formylphenyl)carbamate can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups. Common reagents include Grignard reagents and organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Grignard reagents in ether, organolithium compounds in tetrahydrofuran.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenylcarbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (2-formylphenyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis .

Biology: In biological research, this compound is used to modify proteins and peptides. It helps in studying protein-protein interactions and enzyme mechanisms by protecting specific amino groups during synthesis and modification processes.

Medicine: this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of various drugs and bioactive molecules.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (2-formylphenyl)carbamate involves its ability to protect amine groups in organic molecules. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. The formyl group can participate in various chemical reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-formylphenyl)carbamate is unique due to the position of the formyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of the tert-butyl group provides steric protection, making it an effective protecting group for amines in various synthetic applications.

Properties

IUPAC Name

tert-butyl N-(2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-8H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHALMIBUKCNMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461260
Record name tert-Butyl (2-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74965-38-1
Record name tert-Butyl (2-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74965-38-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 20% dispersion of pyridinium chlorochromate in basic alumina (50 g) was added to a solution of tert-butyl N-[2-(hydroxymethyl)phenyl]carbamate (11.0 g, 0.0493 mol) in anhydrous chloroform and the resulting suspension was stirred under an atmosphere of nitrogen at ambient temperature for 1 hour. Additional 16 g of a 20% dispersion of pyridinium chlorochromate in basic alumina was added and the stirring was continued for 45 min. At this point in time, additional 15 g of of 20% dispersion of pyridinium chlorochromate in basic alumina was added and the stirring was continued for 25 min. The resulting suspension was filtered through a silica gel pad, the filtrate was concentrated under reduced pressure and the residue purified by flash chromatography on silica using ethyl acetate/n-heptane (2:98) as mobile phase to yield tert-butyl N-(2-formylphenyl)carbamate (8.67 g, 0.0392 mol) as a white solid.
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Synthesis routes and methods II

Procedure details

(2-Hydroxymethyl-phenyl)-carbamic acid tert-butyl ester (44.7 g, 0.200 mol), CH2Cl2 (625 mL) and manganese(IV) oxide (85%, 5 μm powder; 245.5 g, 2.400 mol) were introduced into a flask. The mixture was stirred at 40° C. for at least 4 h or until HPLC analysis showed that the reaction had proceeded to greater than 97% completion. The cooled mixture was filtered through a Celite pad (22 g) and the filter cake was rinsed with CH2Cl2 (625 mL). The filtrate and wash were concentrated in vacuo to dryness to afford the title compound as an oily yellow material (44 g, 99% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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